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Introduction
Thulium (Tm) is a rare-earth element that exhibits strong fluorescence in the infrared region,

making it a compelling candidate for applications in infrared (IR) technology. When

incorporated into suitable host materials, such as chalcogenide glasses and transition metal

dichalcogenides, the unique energy level structure of the trivalent thulium ion (Tm³⁺) allows for

efficient emission and sensing in the short-wave infrared (SWIR) and mid-wave infrared

(MWIR) bands. This document provides an overview of the application of thulium-doped

sulfides, specifically Thulium-doped Gallium Lanthanum Sulfide (Tm:GLS) and Thulium-doped

Tin Sulfide (Tm:SnS₂), in the context of infrared detection and sensing systems. While direct

photoconductive or photovoltaic detectors based on these materials are still an emerging area

of research, their robust spectroscopic properties make them highly suitable for use as active

materials in fluorescence-based sensors and as sources for IR detection systems.

Principle of Operation: Infrared Emission from Tm³⁺
Ions
The infrared activity of thulium-doped sulfides originates from the intra-4f electronic transitions

of the Tm³⁺ ion. The low phonon energies of sulfide host materials, such as GLS and SnS₂,

minimize non-radiative decay, thereby enhancing the quantum efficiency of these IR transitions.
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[1][2][3] Key electronic transitions of the Tm³⁺ ion are responsible for its characteristic infrared

emission bands. For instance, in Tm:GLS, notable fluorescence is observed at approximately

1.8 µm and 3.8 µm.[2][3][4] The 3.8 µm emission is particularly significant as it aligns with an

atmospheric transmission window, making it ideal for remote sensing applications.[2][3][4]

Similarly, Tm³⁺ doped into SnS₂ exhibits sharp emission lines corresponding to the ³H₄ → ³H₆

and ³F₂,₃ → ³H₆ transitions in the near-infrared region.[1][5]

Energy Level Diagram for Tm³⁺ in a Sulfide Host
The following diagram illustrates the key energy levels and radiative transitions of the Tm³⁺ ion

that are relevant for infrared applications.
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Caption: Energy level diagram of Tm³⁺ showing key infrared transitions.

Material Properties and Data
The selection of the host material is critical for optimizing the performance of thulium-based

infrared materials. Chalcogenide glasses like Gallium Lanthanum Sulfide (GLS) are
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advantageous due to their low phonon energy, high refractive index, and excellent solubility for

rare-earth ions.[6][7] Layered materials such as Tin Sulfide (SnS₂) offer the potential for

creating low-dimensional optoelectronic devices.[1][5]

Spectroscopic and Thermal Properties of Thulium-
Doped Sulfides

Property
Thulium-doped
Gallium Lanthanum
Sulfide (Tm:GLS)

Thulium-doped Tin
Sulfide (Tm:SnS₂)

Reference(s)

Host Material
Gallium Lanthanum

Sulfide (GLS) Glass

Tin (IV) Sulfide (SnS₂)

Crystal
[1][6]

Key IR Emission

Bands

~1.2 µm, ~1.8 µm,

~2.3 µm, ~3.8 µm

~1.24 µm (³H₄ → ³H₆),

~1.43 µm (³F₂,₃ →

³H₆)

[1][2][4]

Quantum Efficiency

(3.8 µm)
~3% Not Reported [2]

Refractive Index of

Host
~2.4 at 1.014 µm

~2.2-2.4 (bandgap

dependent)
[1][7]

Thermal Stability of

Host
Up to 550°C Stable [7]

Synthesis Method Melt-quenching

High-Pressure High-

Temperature (HPHT)

Synthesis

[1][6]

Experimental Protocols
Protocol for Synthesis of Thulium-doped Tin Sulfide
(Tm:SnS₂) via HPHT
This protocol is adapted from the high-pressure high-temperature (HPHT) synthesis method for

creating crystalline Tm-doped SnS₂.[1][8]

Materials:
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High-purity Tin (Sn) powder (99.99%)

High-purity Sulfur (S) powder (99.99%)

High-purity Thulium (Tm) powder (99.99%)

Graphite capsule

Toroid-type high-pressure apparatus

Procedure:

Precursor Alloy Preparation:

Prepare a precursor alloy of Sn and Tm, for example, with a target composition of TmSn₃,

to ensure homogeneous doping.

Mix Sn and Tm powders in the desired molar ratio inside a graphite crucible.

Heat the mixture to 1500-2000°C under a pressure of approximately 8 GPa for 120

seconds to form the alloy.

Rapidly cool the alloy under pressure to maintain homogeneity.

Synthesis of Tm:SnS₂:

Crush the prepared Tm-Sn alloy into a fine powder.

Mix the alloy powder with sulfur powder. A slight excess of sulfur is recommended to

ensure the formation of disulfide.

Press the mixture into a pellet and place it inside a graphite capsule.

Place the capsule into the high-pressure apparatus.

Increase the pressure to 8-9 GPa and the temperature to approximately 1600°C.

Hold these conditions for 60 seconds.
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Cool the sample to room temperature before releasing the pressure.

Post-Synthesis Purification:

Mechanically remove any adhering graphite from the synthesized ingot.

The resulting material will be crystalline Tm:SnS₂.

HPHT Synthesis Workflow for Tm:SnS₂

Start Mix Sn and Tm Powders Alloy at 1500-2000°C & 8 GPa Rapid Cooling Crush Tm-Sn Alloy Mix with Sulfur Powder Press into Pellet Synthesize at 1600°C & 8-9 GPa Cool to Room Temperature Purify Product End

Click to download full resolution via product page

Caption: Workflow for the HPHT synthesis of Tm:SnS₂.

Protocol for Fabrication of a Thin-Film Device for
Characterization
This is a general protocol for fabricating a simple thin-film device on a Si/SiO₂ substrate for

subsequent characterization of the material's optoelectronic properties.

Materials:

Synthesized Tm:SnS₂ crystals or Tm:GLS glass target

Si/SiO₂ substrate (300 nm SiO₂)

Adhesive tape (for exfoliation) or Pulsed Laser Deposition (PLD) / Sputtering system

Photolithography equipment and reagents

Metal evaporation system (e.g., for Gold/Titanium electrodes)

Acetone, Isopropanol
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Procedure:

Substrate Preparation:

Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 10 minutes each,

then dry with nitrogen gas.

Thin Film Deposition:

For Tm:SnS₂ (Exfoliation):

Use adhesive tape to mechanically exfoliate thin flakes from the bulk Tm:SnS₂ crystal.

[1]

Transfer the exfoliated flakes onto the cleaned Si/SiO₂ substrate.

For Tm:GLS (PLD/Sputtering):

Use a prepared Tm:GLS target in a PLD or sputtering system to deposit a thin film of

the desired thickness onto the substrate.

Electrode Patterning and Deposition:

Use standard photolithography to define the electrode pattern (e.g., interdigitated

electrodes) on the thin film.

Deposit metal contacts (e.g., 10 nm Ti / 50 nm Au) using an e-beam or thermal evaporator.

Perform a lift-off process in acetone to remove the photoresist and excess metal, leaving

the desired electrode pattern.

Annealing (Optional):

Anneal the device in a controlled atmosphere (e.g., Argon) to improve contact between the

electrodes and the thin film.
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Thin-Film Device Fabrication Workflow

Start

Clean Si/SiO₂ Substrate

Deposit Thin Film
(Exfoliation or PLD)

Define Electrode Pattern
(Photolithography)

Deposit Metal Contacts
(Evaporation)

Lift-off Process

Anneal Device (Optional)

End

Click to download full resolution via product page

Caption: General workflow for fabricating a thin-film device.
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Characterization Protocols
Spectroscopic Characterization

Photoluminescence (PL) Spectroscopy:

Use a laser source (e.g., 532 nm or a tunable laser) to excite the sample.

Collect the emitted light using a spectrometer equipped with an appropriate detector (e.g.,

InGaAs for NIR, InSb for MWIR).

This will identify the characteristic emission peaks of the Tm³⁺ ions.[1][2]

Absorption Spectroscopy:

Use a broadband light source and a spectrometer to measure the transmission and

reflection spectra of the material.

This will determine the absorption bands of the Tm³⁺ ions and the band edge of the host

material.

Optoelectronic Characterization
Current-Voltage (I-V) Measurements:

Mount the fabricated device on a probe station.

Use a semiconductor parameter analyzer to measure the current as a function of the

applied voltage in the dark and under illumination from an IR source.

Photoresponsivity Measurement:

Illuminate the device with a calibrated IR source of known power and wavelength.

Measure the generated photocurrent.

Calculate responsivity (R) using the formula: R = I_ph / P_in, where I_ph is the

photocurrent and P_in is the incident optical power.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubs.aip.org/aip/apm/article/13/9/091106/3361967/Spectroscopic-properties-of-thulium-doped-tin
https://opg.optica.org/josab/abstract.cfm?uri=josab-16-2-308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Thulium-doped sulfides, particularly Tm:GLS and Tm:SnS₂, are promising materials for infrared

applications. Their strong fluorescence in the SWIR and MWIR regions makes them suitable for

use in remote sensing, gas sensing, and as active components in IR light sources. While their

direct application as photodetector materials is an area requiring further investigation, the

protocols provided here for synthesis, fabrication, and characterization offer a foundational

framework for researchers and scientists to explore the full potential of these materials in the

development of next-generation infrared technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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